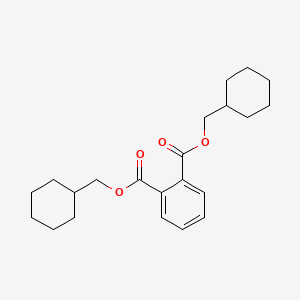
1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester is an organic compound belonging to the class of phthalate esters. These compounds are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. The chemical structure of this compound consists of a benzene ring with two carboxylate groups attached at the 1 and 2 positions, each esterified with a cyclohexylmethyl group.
Preparation Methods
The synthesis of 1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester typically involves the esterification of phthalic anhydride with cyclohexylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a non-acidic catalyst like titanium dioxide. The reaction conditions often include heating the mixture to a temperature range of 150-200°C to facilitate the esterification process. Industrial production methods may involve continuous processes with the use of large-scale reactors and efficient separation techniques to purify the final product.
Chemical Reactions Analysis
1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield phthalic acid and cyclohexylmethanol.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce phthalic acid and other oxidation products.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate). The major products formed from these reactions are phthalic acid and cyclohexylmethanol.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester has several scientific research applications, including:
Chemistry: It is used as a plasticizer in the production of flexible polymers and resins. Its properties are studied to understand the effects of plasticizers on the mechanical and thermal properties of polymers.
Biology: Research on its biodegradability and environmental impact is conducted to assess its safety and sustainability.
Medicine: Studies are conducted to evaluate its potential effects on human health, particularly its role as an endocrine disruptor.
Industry: It is used in the manufacturing of various consumer products, including toys, packaging materials, and medical devices.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester primarily involves its interaction with polymer chains, where it acts as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, thereby increasing the flexibility and durability of the material. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions.
Comparison with Similar Compounds
1,2-Benzenedicarboxylic acid, bis(cyclohexylmethyl) ester can be compared with other phthalate esters such as:
Diisobutyl phthalate: Similar in structure but with isobutyl groups instead of cyclohexylmethyl groups. It is also used as a plasticizer but has different physical properties and applications.
Dioctyl phthalate: Contains octyl groups and is widely used in the production of flexible PVC. It has a higher molecular weight and different plasticizing efficiency.
Butyl benzyl phthalate: Contains butyl and benzyl groups, used in vinyl flooring and adhesives. It has unique properties that make it suitable for specific applications.
The uniqueness of this compound lies in its specific ester groups, which impart distinct physical and chemical properties, making it suitable for specialized applications.
Properties
CAS No. |
129840-58-0 |
|---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
bis(cyclohexylmethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H30O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h7-8,13-14,17-18H,1-6,9-12,15-16H2 |
InChI Key |
VMDTYSXUHXCGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC(=O)C2=CC=CC=C2C(=O)OCC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
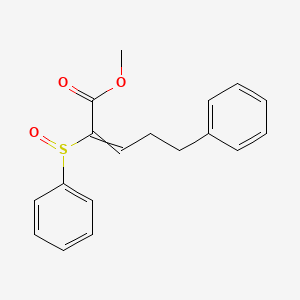
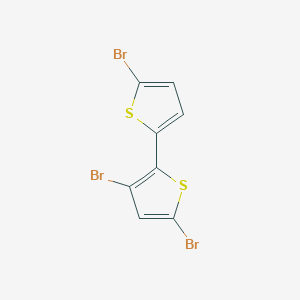
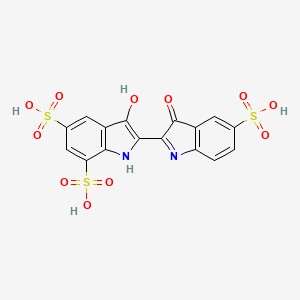
![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)
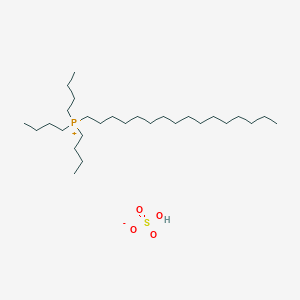
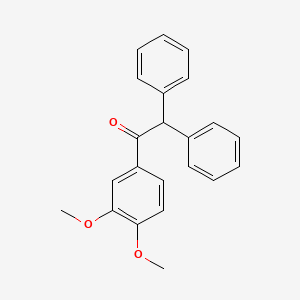

![3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene](/img/structure/B14289604.png)
![1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14289610.png)
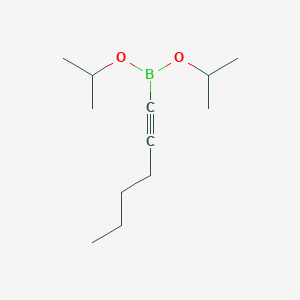
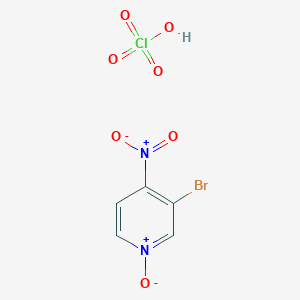
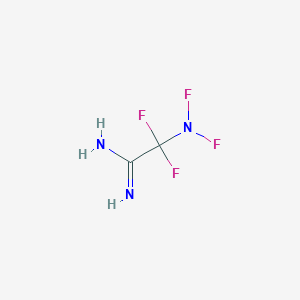
![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)
